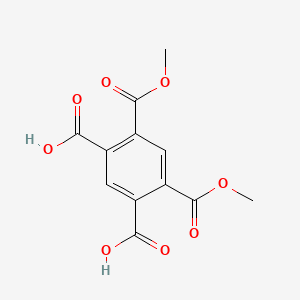
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is an organic compound with the molecular formula C10H6O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two of the carboxyl groups are esterified with methanol. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are 1,2,4,5-benzenetetracarboxylic acid and its derivatives.
Reduction: The major products are the corresponding alcohols or partially reduced esters.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.
Industry: It is used in the production of high-performance materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the parent acid, which can then participate in further chemical reactions. The pathways involved include ester hydrolysis, oxidation, and reduction, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: The parent compound with four carboxyl groups.
1,2,4,5-Benzenetetracarboxylic acid, 1,2-dimethyl ester: A similar esterified derivative with different ester positions.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-dimethyl ester: Another esterified derivative with ester groups at different positions.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s chemical behavior and its interactions in various reactions and applications.
Eigenschaften
CAS-Nummer |
28132-03-8 |
|---|---|
Molekularformel |
C12H10O8 |
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
4,6-bis(methoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O8/c1-19-11(17)7-4-8(12(18)20-2)6(10(15)16)3-5(7)9(13)14/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JKXWQZNEVLDPDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


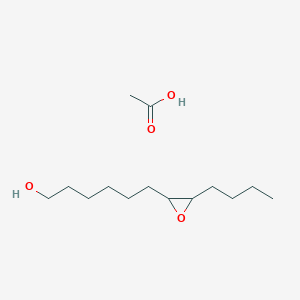
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
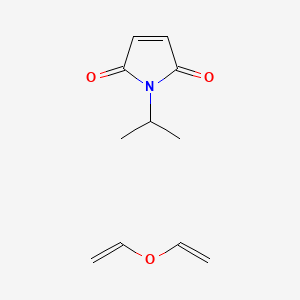
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
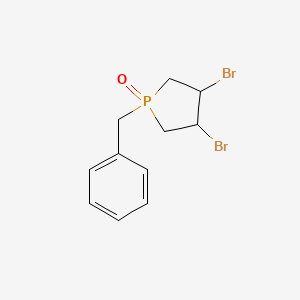
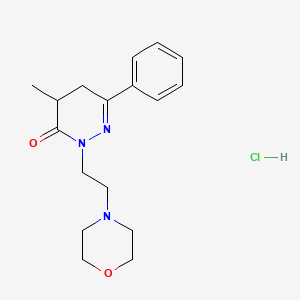
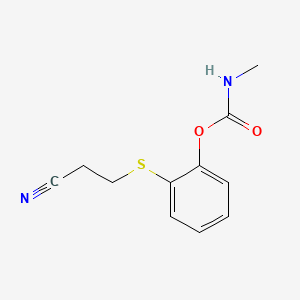
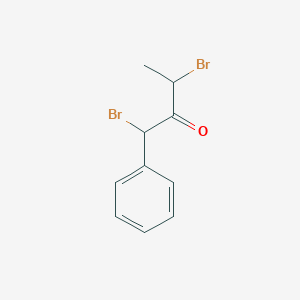
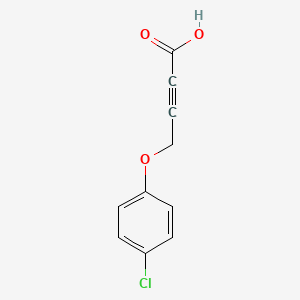

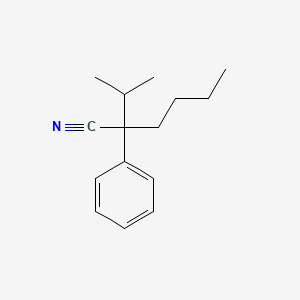


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
